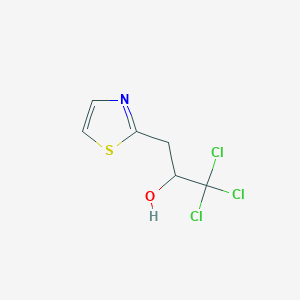
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with trichloromethyl compounds under specific conditions. One common method includes the reaction of 2-thiazoleethanol with trichloromethyl reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparación Con Compuestos Similares
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a bromine atom instead of chlorine atoms, which may result in different chemical reactivity and biological activity.
1,1,1-Trichloro-3-(thiazol-2-yl)propan-2-ol: A closely related compound with similar structural features but potentially different properties due to variations in the thiazole ring substitution.
The uniqueness of this compound lies in its specific combination of the trichloromethyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6Cl3NOS |
|---|---|
Peso molecular |
246.5 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H6Cl3NOS/c7-6(8,9)4(11)3-5-10-1-2-12-5/h1-2,4,11H,3H2 |
Clave InChI |
OTNJVVKKKLZWJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


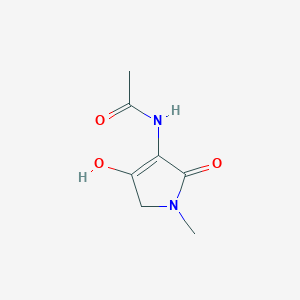
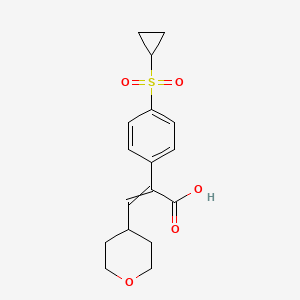


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
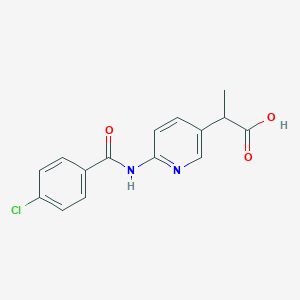
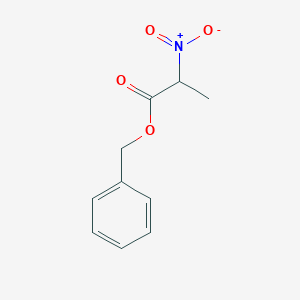
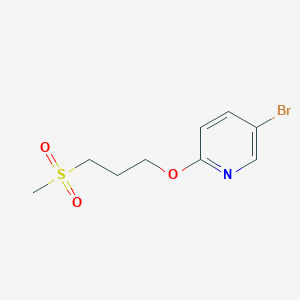
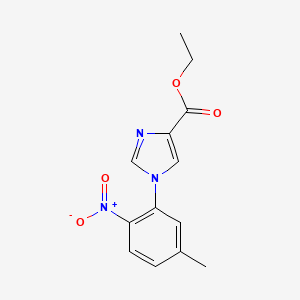
![Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13881929.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
